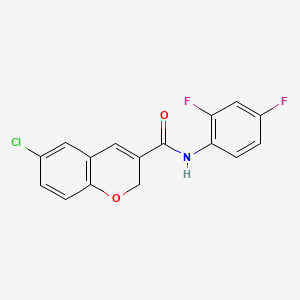

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a chromene derivative, which is a class of organic compounds characterized by a benzopyran nucleus. Chromenes are known for their diverse range of biological activities and are of interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, related chromene compounds with various substitutions have been synthesized and studied, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of chromene derivatives often involves the formation of the benzopyran nucleus through cyclization reactions. In the first paper, a chromene containing a 1,3,4-thiadiazole and a trifluoromethyl group was synthesized, and its structure was characterized using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, 19F-NMR, and HRMS . This suggests that similar synthetic routes and characterization methods could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and is often determined using NMR spectroscopy and X-ray crystallography. The second paper provides an example of this, where the molecular structure of a 6-fluoro-7-chloro-4-oxo-4H-chromene derivative was elucidated using these techniques . The detailed structural information, such as unit cell dimensions and space group, highlights the precision with which chromene structures can be determined.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. While the provided papers do not detail specific reactions for the compound , they do describe the synthesis and reactions of related chromene compounds . This information can be used to infer potential reactivity patterns and functional group transformations for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and density, are important for their practical applications. The second paper provides the calculated density of a related chromene compound . Such data is crucial for understanding the behavior of these compounds under different conditions and can guide the development of new chromene-based materials or drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Eco-Friendly Approaches

- 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide and related compounds have been synthesized using eco-friendly approaches. For example, Proença and Costa (2008) demonstrated a simple and eco-friendly method for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, emphasizing high yield and atom economy (Proença & Costa, 2008).

Fluorescent Probes and Chemosensors

- These compounds have applications as fluorescent probes and chemosensors. Bekhradnia et al. (2016) developed a novel coumarin-based fluorescent probe using a derivative of 2H-chromene-3-carboxamide for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).

Diversity Oriented Synthesis

- Vodolazhenko et al. (2012) utilized 2H-chromene-3-carboxamide derivatives in the diversity oriented synthesis of compounds, highlighting their biological relevance due to the presence of a 2-pyrone scaffold common in many active natural and synthetic compounds (Vodolazhenko et al., 2012).

Biological Activities

- Chromenones linked to triazole rings, similar to the core structure of this compound, have been synthesized and evaluated for anti-ChE activity and potential applications in Alzheimer's disease treatment. For instance, Saeedi et al. (2017) synthesized novel chromenones and evaluated their neuroprotective effects (Saeedi et al., 2017).

Antimicrobial and Antibacterial Properties

- Innovative coumarin derivatives containing a chromene-3-carboxamide ring have been synthesized and evaluated for their biological properties, including antibacterial activity. Ramaganesh, Bodke, and Venkatesh (2010) investigated the antibacterial properties of such compounds, highlighting their potential in combating various bacterial strains (Ramaganesh, Bodke, & Venkatesh, 2010).

Eigenschaften

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NO2/c17-11-1-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-2-12(18)7-13(14)19/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUKYJWXDIDFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)

![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)